molecular formula C14H19NO2 B14751996 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide CAS No. 2594-61-8

2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide

Cat. No.: B14751996
CAS No.: 2594-61-8
M. Wt: 233.31 g/mol
InChI Key: LQFMMAUQCMHTOV-UHFFFAOYSA-N
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Description

2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is a chemical compound with a unique structure that includes a hydroxycyclopentyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide typically involves the following steps:

    Acylation: Cyclopentylmethanol is acylated using benzoyl chloride in the presence of a base such as pyridine to form the intermediate benzoyl cyclopentylmethanol.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Amidation: The final step involves the reaction of the alcohol with N-methylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 2-[(1-oxocyclopentyl)methyl]-N-methylbenzamide.

    Reduction: Formation of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzamide core can interact with hydrophobic pockets within proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclopentyl)methyl]-2,4-dimethylbenzamide
  • N-[(2-hydroxycyclopentyl)methyl]-N-methyl-2-(1-naphthyloxy)acetamide
  • 2-cyclopentyl-N-[(1-hydroxycyclopentyl)methyl]-N,2-dimethylpropanamide

Uniqueness

2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide is unique due to its specific hydroxycyclopentyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2594-61-8

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide

InChI

InChI=1S/C14H19NO2/c1-15-13(16)12-7-3-2-6-11(12)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3,(H,15,16)

InChI Key

LQFMMAUQCMHTOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1CC2(CCCC2)O

Origin of Product

United States

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